molecular formula C13H17FN2O B14798307 (S)-2-Amino-N-cyclopropyl-N-(4-fluorobenzyl)propanamide

(S)-2-Amino-N-cyclopropyl-N-(4-fluorobenzyl)propanamide

Cat. No.: B14798307
M. Wt: 236.28 g/mol
InChI Key: MYBIUMWJAKIZFP-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(4-fluorobenzyl)propanamide is a chiral amide derivative characterized by a cyclopropyl group, a 4-fluorobenzyl moiety, and an amino-substituted propanamide backbone. Its stereochemistry (S-configuration) and substituent arrangement confer distinct physicochemical and biological properties.

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-9(15)13(17)16(12-6-7-12)8-10-2-4-11(14)5-3-10/h2-5,9,12H,6-8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBIUMWJAKIZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC=C(C=C1)F)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(4-fluorobenzyl)propanamide typically involves organic chemical synthesis methods. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The process involves the use of boron reagents and palladium catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(S)-2-Amino-N-cyclopropyl-N-(4-fluorobenzyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-(4-fluorobenzyl)propanamide has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate for synthesizing other compounds. In biology and medicine, it serves as a catalyst for organic synthesis reactions and is involved in the development of pharmaceuticals . Its unique structural features make it valuable for studying molecular interactions and mechanisms of action in various biological systems.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(4-fluorobenzyl)propanamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity :

  • The 4-fluorobenzyl group is recurrent in antimicrobial agents (e.g., 28d, 25b) , while sulfonamide and trifluoromethyl groups (e.g., Compound 20) correlate with anticancer activity .
  • Cyclopropyl and methyl substituents (e.g., CAS 1016698-16-0) improve metabolic stability but require stereochemical control for efficacy .

Synthesis Efficiency :

  • Carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF) yields 51–85% for fluorobenzyl derivatives , while sulfonamide-linked compounds require multistep syntheses with moderate yields (54–85%) .

Stereochemical Influence :

  • The (S)-configuration in the target compound and analogues (e.g., 27b in ) enhances enantioselective interactions, as seen in improved inhibitory potency .

Detailed Research Findings

Physicochemical Properties

  • Lipophilicity : Fluorine and cyclopropyl groups increase logP values, enhancing blood-brain barrier penetration (relevant for anticonvulsants) .
  • Thermal Stability : Higher melting points (e.g., 94–96°C for 25b) correlate with crystalline packing in fluorinated derivatives .

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